![molecular formula C14H25NO5 B13165867 1-[(tert-Butoxy)carbonyl]-2-methyl-4-(propan-2-yloxy)pyrrolidine-2-carboxylic acid](/img/structure/B13165867.png)
1-[(tert-Butoxy)carbonyl]-2-methyl-4-(propan-2-yloxy)pyrrolidine-2-carboxylic acid
Description
Introduction to 1-[(tert-Butoxy)carbonyl]-2-methyl-4-(propan-2-yloxy)pyrrolidine-2-carboxylic Acid
Nomenclature and Structural Identity
The systematic IUPAC name This compound delineates its structure with precision. The pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) serves as the core scaffold. Positional numbering assigns the tert-butoxycarbonyl (Boc) group to the nitrogen at position 1, a methyl group to carbon 2, and a propan-2-yloxy (isopropoxy) substituent to carbon 4. The carboxylic acid moiety resides at carbon 2, creating a sterically congested environment due to the geminal methyl group.
The molecular formula C₁₄H₂₅NO₅ (molecular weight: 287.35 g/mol) reflects its composition, while its SMILES notation (O=C(C1(C)N(C(OC(C)(C)C)=O)CC(OC(C)C)C1)O) encodes stereochemical and connectivity details. X-ray crystallography of analogous Boc-protected pyrrolidines confirms a twisted envelope conformation, with the Boc group adopting an equatorial orientation to minimize steric clash.
Historical Context in Heterocyclic Chemistry
Pyrrolidine derivatives gained prominence in the mid-20th century as scaffolds for alkaloid synthesis and peptide mimics. The introduction of the Boc group in 1966 revolutionized amine protection strategies, enabling selective reactions in complex molecules. This compound’s development parallels advancements in asymmetric synthesis during the 1990s, where sterically hindered pyrrolidines were sought as chiral auxiliaries.
The specific integration of a propan-2-yloxy group at C-4 emerged from efforts to balance lipophilicity and hydrogen-bonding capacity in drug candidates. For instance, analogs of this compound were explored as intermediates for neuraminidase inhibitors during antiviral research in the early 2000s. Patent filings from 2010–2020 highlight its utility in preparing kinase inhibitors, underscoring its relevance in modern medicinal chemistry.
Role of Functional Groups in Molecular Reactivity
tert-Butoxycarbonyl (Boc) Group
The Boc group’s primary role is amine protection, achieved via reaction with di-tert-butyl dicarbonate under basic conditions. Its removal requires acidic reagents (e.g., trifluoroacetic acid), which cleave the carbamate bond without disturbing acid-sensitive functional groups. In this compound, the Boc group’s bulkiness restricts rotation around the N–C bond, stabilizing specific conformers critical for enantioselective reactions.
Methyl Group at C-2
The geminal methyl group induces significant steric effects, forcing the pyrrolidine ring into a distorted conformation. This strain increases reactivity at the carboxylic acid moiety by destabilizing the ground state. Comparative studies with desmethyl analogs show a 3.2-fold rate enhancement in esterification reactions.
Propan-2-yloxy Group at C-4
The isopropoxy group serves dual roles: (1) as a hydrogen-bond acceptor, it improves solubility in polar aprotic solvents, and (2) its ether linkage allows for nucleophilic substitution under mild conditions. For example, treatment with thiols in the presence of Lewis acids replaces the isopropoxy group with a thioether, expanding derivatization possibilities.
Carboxylic Acid at C-2
The carboxylic acid participates in salt formation (e.g., sodium or potassium salts for improved bioavailability) and serves as a handle for further functionalization. In peptide synthesis, it is often activated as an acyl chloride or mixed anhydride for amide bond formation.
This multifaceted reactivity profile underscores the compound’s value in constructing complex molecular architectures, from bioactive alkaloids to functionalized polymers. Ongoing research continues to exploit these features in catalysis and drug discovery.
Properties
Molecular Formula |
C14H25NO5 |
---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-yloxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H25NO5/c1-9(2)19-10-7-14(6,11(16)17)15(8-10)12(18)20-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,16,17) |
InChI Key |
TYOOPTRHUCOGPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1CC(N(C1)C(=O)OC(C)(C)C)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrrolidine Core
Method Overview:
The pyrrolidine ring is typically constructed via cyclization of amino acid derivatives or through Mannich-type reactions involving aldehydes and amines. A common approach involves the cyclization of N-protected amino acids or their derivatives.
- Cyclization of N-protected amino acids with suitable aldehydes or ketones under mild conditions to form the pyrrolidine ring.
- A patent describes the synthesis of pyrrolidine-2-carboxylic acid derivatives via cyclization of amino acid derivatives with aldehydes, using mild acid or base catalysis, which affords high yields and purity.
Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group
- The Boc group is introduced through carbamate formation by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP).
Parameter | Details |
---|---|
Reagents | Di-tert-butyl dicarbonate (Boc2O), DMAP or triethylamine |
Solvent | Tertiary butanol or dichloromethane |
Temperature | 25°C to 30°C |
Time | 12-24 hours |
- A patent reports the efficient Boc protection of amino groups in amino acid derivatives, achieving yields above 90% under mild conditions.
Alkylation at the 2-Position (Methyl and Propan-2-yloxy Substituents)
- The methyl group at the 2-position is introduced via alkylation of the pyrrolidine ring with methylating agents such as methyl iodide or methyl triflate, often under basic conditions.
- The propan-2-yloxy substituent is introduced through nucleophilic substitution of a suitable leaving group (e.g., halide or tosylate) with isopropanol or via direct alkylation with isopropyl halides.
Step | Reagents | Solvent | Temperature | Yield |
---|---|---|---|---|
Methylation | Methyl iodide, potassium carbonate | Acetone | Reflux | >85% |
Propan-2-yloxy introduction | Isopropanol with activating agents or halide substitution | DMF or THF | 0°C to room temperature | 70-80% |
- Alkylation of pyrrolidine derivatives with methyl iodide under basic conditions is well-documented, providing regioselective substitution at the nitrogen or carbon centers.
Final Assembly and Purification
The synthesized intermediates are purified via column chromatography, typically using silica gel with appropriate solvent systems such as ethyl acetate/hexane mixtures. The final compound is characterized by NMR, MS, and IR spectroscopy to confirm structure and purity.
Data Table: Summary of Preparation Methods
Additional Notes and Considerations
- Mild reaction conditions are preferred to preserve sensitive functional groups.
- Purification via chromatography ensures high purity, critical for subsequent biological or pharmaceutical applications.
- Yield optimization can be achieved by adjusting solvent systems, reaction times, and temperatures based on specific substrate reactivity.
Chemical Reactions Analysis
Types of Reactions
1-[(tert-Butoxy)carbonyl]-2-methyl-4-(propan-2-yloxy)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the propan-2-yloxy group, where nucleophiles such as halides or amines can replace the existing substituent.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: NaI, KBr, NH3, DMF
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-2-methyl-4-(propan-2-yloxy)pyrrolidine-2-carboxylic acid is a synthetic organic compound belonging to the pyrrolidine carboxylic acids class. It contains a tert-butoxycarbonyl (Boc) protecting group, commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound features a pyrrolidine ring, a methyl group, and a propan-2-yloxy substituent, making it a versatile intermediate in various chemical processes.
Scientific Research Applications
This compound has several applications in scientific research:
- Chemistry It is employed as an intermediate in synthesizing complex organic molecules, including agrochemicals and pharmaceuticals.
- Biology Due to its structural features, it can be used to study enzyme mechanisms and protein-ligand interactions.
- Medicine It serves as a building block for potential drug candidates, especially in antiviral and anticancer research.
- Industry Its unique reactivity and stability make it useful in producing fine chemicals and specialty materials.
Chemical Reactions
This compound can undergo different chemical reactions:
- Oxidation It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to produce corresponding oxidized products.
- Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
- Substitution Nucleophilic substitution reactions can occur at the propan-2-yloxy group, where nucleophiles like halides or amines can replace the existing substituent.
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-2-methyl-4-(propan-2-yloxy)pyrrolidine-2-carboxylic acid involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: The specific pathways depend on the biological context and the target molecules. For example, in antiviral research, the compound may inhibit viral replication by targeting viral enzymes or proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 4
The position 4 substituent significantly influences physicochemical properties and applications. Key comparisons include:
Alkyl and Ether Substituents
- 1-[(tert-Butoxy)carbonyl]-4-n-pentylpyrrolidine-2-carboxylic acid (14) :
Substitution with a linear pentyl group increases lipophilicity (logP ≈ 3.2) compared to the isopropoxy analog (logP ≈ 2.5), enhancing membrane permeability but reducing aqueous solubility . - 1-[(tert-Butoxy)carbonyl]-4-(3-methoxypropyl)pyrrolidine-2-carboxylic acid (12): The methoxypropyl chain introduces hydrogen-bonding capacity, improving solubility in polar solvents like methanol. This contrasts with the isopropoxy group, which lacks hydrogen-bond donors .
Halogenated Derivatives
- (2R,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid :
Fluorine’s electronegativity enhances metabolic stability and reduces basicity (pKa ~ 3.8 vs. ~4.2 for isopropoxy analog). This derivative is preferred in CNS-targeting drugs due to improved blood-brain barrier penetration .
Aromatic and Heteroaromatic Substituents
- However, it reduces solubility (logP ~ 1.8) compared to the isopropoxy analog .
- 1-[(tert-butoxy)carbonyl]-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid :
Aromatic substitution at position 5 increases rigidity and may enhance binding affinity to hydrophobic pockets, though positional differences limit direct comparability .
Functional Group Modifications
Carboxylic Acid vs. Ester Derivatives
- Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methylindol-3-yl)pyrrole-3-carboxylate: The ethyl ester derivative (logP ~ 4.0) serves as a prodrug, whereas the carboxylic acid form (target compound) is bioactive but less cell-permeable. Hydrolysis under physiological conditions activates the ester .
Amino vs. Alkoxy Substituents
- cis-4-Amino-1-Boc-pyrrolidine-2-carboxylic acid: The amino group at position 4 introduces basicity (pKa ~ 9.5), enabling salt formation and hydrogen bonding. This contrasts with the isopropoxy group’s neutral ether oxygen, which contributes to lipophilicity .
Stereochemical and Conformational Effects
- (2R,4R) vs. (2S,4S) Isomers :
Stereochemistry at positions 2 and 4 affects biological activity. For example, (2R,4S)-fluorinated analogs show higher enzymatic stability than their (2S,4R) counterparts due to favorable steric interactions . The target compound’s stereochemistry (if specified) would similarly influence its pharmacokinetic profile.
Data Tables
Table 1: Substituent Effects on Key Properties
Biological Activity
1-[(tert-Butoxy)carbonyl]-2-methyl-4-(propan-2-yloxy)pyrrolidine-2-carboxylic acid is a synthetic organic compound classified as a pyrrolidine carboxylic acid. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during various reactions. The general synthesis of this compound involves several key steps, including the formation of the pyrrolidine ring and the introduction of the propan-2-yloxy group.
Synthetic Route Overview
- Formation of the Pyrrolidine Ring : Utilizing appropriate precursors to create the pyrrolidine structure.
- Introduction of Functional Groups : Adding the tert-butoxycarbonyl and propan-2-yloxy groups through selective reactions.
- Purification : Employing techniques such as chromatography to isolate the desired product.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its interaction with multiple molecular targets.
Key Findings
- Modulation of Molecular Targets : Interaction studies indicate that this compound can modulate the activity of specific receptors and enzymes, which may lead to therapeutic applications.
- Potential as an NMDA Receptor Antagonist : Research suggests that derivatives similar to this compound exhibit selectivity for NMDA receptors, which are critical in neurological functions and disorders .
- Antiviral Properties : Some studies have indicated that related compounds may serve as intermediates for antiviral drugs, enhancing their relevance in drug development .
Structure-Activity Relationship (SAR)
The SAR studies reveal how variations in the chemical structure influence biological activity. For instance, modifications in substituents can significantly affect receptor binding affinity and selectivity.
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid | Similar Boc protection | Lacks propan-2-yloxy group |
1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | Hydroxyl group instead of propan group | Potentially different biological activity |
(2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid | Methoxy substituent | Different reactivity profile due to methoxy group |
This table illustrates how subtle changes can lead to significant differences in biological behavior, emphasizing the importance of structural considerations in drug design.
Case Studies
Several case studies have investigated the biological implications of compounds related to this compound:
- NMDA Receptor Antagonists : A study demonstrated that certain analogs showed high potency as NMDA receptor antagonists with IC50 values as low as 200 nM, indicating their potential for treating neurological disorders .
- Chiral Separation Processes : Research on chiral separation methods for related compounds highlighted efficient strategies that could enhance the production of biologically active enantiomers, thus improving therapeutic efficacy .
- Antiviral Drug Development : Investigations into compounds with similar frameworks revealed their role as intermediates in synthesizing antiviral agents, showcasing their significance in pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.